Rose bengal sodium I 125

Description

Contextualizing Rose Bengal as a Fluorinated and Iodinated Xanthene Derivative in Scientific Inquiry

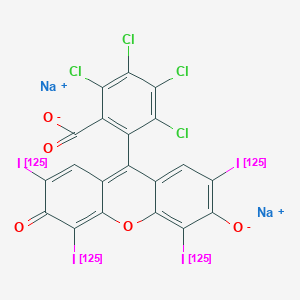

Rose bengal is chemically classified as a xanthene dye, a class of organic compounds characterized by a specific three-ring structure. wikipedia.orgfrontiersin.org More precisely, it is a derivative of fluorescein, containing both chlorine and iodine atoms in its structure, specifically 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein. wikipedia.orgnih.gov The presence of these halogen atoms, particularly iodine, is crucial to its properties. The sodium salt of Rose bengal is commonly used due to its solubility in water. sdfine.com

Rose bengal sodium I 125 is a specialized form where one of the iodine atoms is the radioactive isotope iodine-125. ontosight.ai This radioisotope has a physical half-life of approximately 59.4 days and emits gamma radiation, which can be detected using specialized imaging equipment. ontosight.ai This unique combination of a xanthene dye with a gamma-emitting radionuclide makes it a valuable tool in nuclear medicine. ontosight.ai

The synthesis of fluorinated xanthene derivatives, a related area of research, highlights the chemical versatility of this class of compounds and the ongoing efforts to create new molecules with specific properties for various applications. google.com

Table 1: Chemical Properties of Rose Bengal and its Derivatives

| Property | Value |

| Chemical Formula (Rose Bengal) | C20H4Cl4I4O5 |

| Molar Mass (Rose Bengal) | 973.67 g/mol |

| Molecular Weight (Rose Bengal Sodium Salt) | 1017.65 g/mol |

| Radioisotope in this compound | Iodine-125 |

| Half-life of Iodine-125 | ~59.4 days |

| Radiation Emitted by Iodine-125 | Gamma |

Note: The data in this table is compiled from multiple sources. wikipedia.orgontosight.aiebi.ac.uk

Evolution of Research Perspectives on this compound: From Basic Staining to Complex Molecular Interactions

The research journey of Rose bengal and its derivatives has been one of continuous evolution. Initially, its primary use was as a simple biological stain. wikipedia.org In ophthalmology, for instance, it has been used for over a century to stain damaged conjunctival and corneal cells, aiding in the diagnosis of ocular surface disorders. wikipedia.orgmdpi.com This application relies on the dye's ability to stain cells that are not adequately protected by the preocular tear film. wikipedia.org

A significant leap in its application came with the development of radiolabeled versions. In 1971, Rose bengal sodium I 131 was approved by the U.S. Food and Drug Administration (FDA) as a diagnostic aid for assessing liver function. nih.gov The principle behind this application is the selective uptake of Rose bengal by hepatocytes (liver cells) and its subsequent excretion into the bile, a process that could be tracked by detecting the emitted radiation. ontosight.ai This allowed for the visualization of the liver and biliary system. ontosight.ai

Subsequently, this compound also found its place as a radioactive diagnostic agent in nuclear medicine for similar purposes, including the diagnosis of hepatobiliary diseases and the localization of liver tumors. ontosight.ai

Beyond its role as a diagnostic imaging agent, research has delved into the more complex molecular interactions of Rose bengal. It has been investigated for its photosensitizing properties, where it can be activated by light to produce reactive oxygen species (ROS), which are toxic to cells. nih.govresearchgate.net This has opened up avenues for its use in photodynamic therapy (PDT) for cancer and microbial infections. nih.govresearchgate.net Studies have explored its intrinsic cytotoxicity against tumor and microbial cells, leading to its designation as an orphan drug by the FDA for treating certain cancers. researchgate.net

The evolution of research also includes enhancing the delivery and efficacy of Rose bengal. For example, nanotechnology-based delivery systems are being developed to overcome its limitations and improve its biopharmaceutical profile. researchgate.net Furthermore, investigations into the antibacterial activity of high-purity Rose bengal have shown its effectiveness against various bacteria, including drug-resistant strains. mdpi.com

Scope and Significance of Contemporary Academic Investigations of this compound

Current research on this compound and the broader family of Rose bengal compounds continues to be active and multifaceted. While its use as a diagnostic agent for liver function has been established for decades, contemporary investigations are exploring new applications and refining existing ones.

A significant area of modern research focuses on the application of Rose bengal in photodynamic and sonodynamic therapies. researchgate.net As a photosensitizer, it can be activated by light to generate ROS, which can selectively destroy cancer cells or pathogenic microbes. nih.gov Researchers are also exploring its activation by ultrasound (sonodynamic therapy) as a way to treat deeper tissues that light cannot easily reach. researchgate.netresearchgate.net

The antibacterial properties of Rose bengal are another major focus. mdpi.com Studies are investigating its efficacy against a wide range of bacteria, including those that have developed resistance to conventional antibiotics. mdpi.com Research into high-purity formulations of Rose bengal is crucial in this context to ensure safety and efficacy for potential therapeutic applications. mdpi.com

Furthermore, the fundamental chemical properties of Rose bengal and its derivatives are still being explored. For example, its use as a photoredox catalyst in organic synthesis is a growing area of interest, with applications in the creation of complex nitrogen-containing heterocyclic compounds. rsc.org

The interaction of Rose bengal with biological molecules is also a subject of ongoing study. Research has shown that it can bind to various proteins, which can influence its uptake and effects in biological systems. science.gov Understanding these interactions is critical for optimizing its diagnostic and therapeutic applications.

In the field of marine biology, Rose bengal staining remains a standard method for identifying live foraminifera in sediment samples, contributing to our understanding of marine ecosystems and paleoclimatology. copernicus.org

Table 2: Key Areas of Contemporary Research on Rose Bengal and its Derivatives

| Research Area | Focus | Significance |

| Photodynamic & Sonodynamic Therapy | Use as a photosensitizer or sonosensitizer to generate reactive oxygen species for killing cancer cells and microbes. nih.govresearchgate.net | Offers potential for targeted and less invasive treatment of cancers and infections. nih.govresearchgate.net |

| Antibacterial Applications | Efficacy against drug-resistant bacteria and biofilms. mdpi.com | Addresses the growing problem of antibiotic resistance. mdpi.com |

| Organic Synthesis | Use as a photoredox catalyst. rsc.org | Enables the development of new and efficient chemical reactions. rsc.org |

| Biomolecular Interactions | Study of binding to proteins and other biological molecules. science.gov | Improves understanding of its mechanism of action and helps in designing better therapeutic agents. science.gov |

| Environmental Science | Staining of microorganisms like foraminifera. copernicus.org | Aids in ecological and paleoclimatological studies. copernicus.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H2Cl4I4Na2O5 |

|---|---|

Molecular Weight |

1009.6 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |

InChI Key |

UWBXIFCTIZXXLS-GQTHTECASA-L |

Isomeric SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Radiochemical Methodology of Rose Bengal I 125

Advanced Synthetic Routes for Rose Bengal Derivatives

The inherent chemical structure of Rose Bengal (RB) allows for various modifications to tailor its properties for specific research purposes. These modifications often aim to improve its solubility, targeting capabilities, and integration into larger systems.

Amphiphilic Modification Strategies for Enhanced Research Applications

Amphiphilicity, the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties, is a key characteristic for enhancing the utility of Rose Bengal in biological research. The amphiphilic nature of Rose Bengal itself, a disodium (B8443419) salt of a xanthene dye, can be further tuned through chemical synthesis to improve its interaction with cellular structures. nih.govnih.gov

Researchers have synthesized a series of amphiphilic RB derivatives to improve properties such as cellular uptake. nih.gov One strategy involves the covalent attachment of amphipathic peptides, such as C(KLAKLAK)2, to the Rose Bengal molecule. nih.gov This conjugation aims to enhance the derivative's ability to interact with and penetrate biological membranes. Another approach focuses on creating derivatives that balance hydrophilic and lipophilic characteristics to optimize their performance as sensitizers in various therapeutic research models. nih.govcapes.gov.br The interaction of Rose Bengal with amphiphilic polymers like Pluronic F108 and polyvinylpyrrolidone (B124986) has also been studied, showing that these polymers can form loosely bound complexes with RB, which promotes disaggregation of the dye and increases its activity in research settings. researchgate.net

Functionalization for Nanoconjugation and Carrier Systems

Functionalizing Rose Bengal for conjugation to nanoparticles and other carrier systems is a significant area of research aimed at improving its delivery and localization for specific applications.

Nanoconjugation: Rose Bengal has been successfully conjugated to various types of nanoparticles, including:

Upconverting Nanoparticles (UCNPs): RB can be functionalized and immobilized on the surface of lanthanide-doped UCNPs (e.g., NaYF4:Yb3+,Er3+). figshare.commdpi.com One method involves modifying RB with phosphonate (B1237965) groups to ensure a tight binding to the UCNP surface. mdpi.com In other systems, bovine serum albumin (BSA) is used as a surface coating for the UCNPs, and RB is then conjugated to the albumin. figshare.com Hyaluronate-Rose Bengal conjugates have also been complexed with poly(allylamine)-modified UCNPs. nih.govsemanticscholar.org

Silica-based Nanoparticles: RB can be encapsulated within silica (B1680970) layers doped onto a core UCNP. nih.gov Organically modified silica (ORMOSIL) matrices have also been used to incorporate RB non-covalently, creating stable materials for various applications. mdpi.com

Carrier Systems: Beyond nanoparticles, Rose Bengal has been integrated into other carrier systems:

Dendrimers: These highly branched, spherical nanostructures can serve as carriers for RB. For instance, RB has been loaded into vesicle-like constructs of amphiphilic triazine–carbosilane dendrons, known as dendrimersomes. mdpi.com Poly(amidoamine) (PAMAM) dendrimers, which are positively charged at neutral or low pH, can adsorb the negatively charged RB. mdpi.com

Polymer-based Systems: Chitosan-based nanoparticles have been fabricated using ionotropic gelation to encapsulate Rose Bengal, which can enhance its delivery. nih.gov

These functionalization and conjugation strategies are designed to create stable, targeted systems for research.

Radioiodination Techniques for Rose Bengal I 125

The process of labeling Rose Bengal with Iodine-125 (¹²⁵I) is crucial for its use as a radiotracer. Methodologies have evolved to improve the speed, efficiency, and purity of the final radiolabeled product.

Rapid Radiolabeling Protocols at Ambient Temperatures

Traditional methods for the radioiodination of Rose Bengal often required reaction times of an hour or more at elevated temperatures, ranging from 50 to 120°C. nih.govsnmjournals.org A significant advancement has been the development of a rapid protocol that can be performed at room temperature.

This modern technique utilizes an acidified ethanol (B145695) solvent and a potassium iodate (B108269) (KIO₃) oxidant. nih.govsnmjournals.org In this environment, purified Rose Bengal can be radioiodinated with ¹²⁵I within 15 minutes. nih.gov The procedure is straightforward enough to be completed in a single vial, minimizing the need for additional purification steps due to the low level of radiochemical impurities. nih.govsnmjournals.org The feasibility of creating a "cold-kit" has also been demonstrated by formulating a wafer tablet containing purified Rose Bengal and KIO₃, simplifying the preparation process further. snmjournals.org It is critical that the radioactive iodide solution used in this method is free of reducing agents, as they would inhibit the function of the KIO₃ oxidant and lead to diminished labeling yields. snmjournals.org

Methodological Comparisons in Radiolabeling Efficiency

The efficiency of radioiodination is highly dependent on the purity of the starting Rose Bengal material and the reaction conditions.

Commercially available Rose Bengal may contain impurities from dehalogenation processes that can interfere with labeling. snmjournals.org A purification step, such as precipitating the Rose Bengal from an ethanol solution, is recommended to achieve maximum labeling yields. snmjournals.org

A comparison of labeling yields under different conditions highlights the effectiveness of the rapid, room-temperature method.

| Rose Bengal Type | Temperature (°C) | Reaction Time (min) | Chemical Yield (%) | Reference |

|---|---|---|---|---|

| Pre-purified | 20 | 15 | 93 - 97 | nih.govsnmjournals.org |

| Pre-purified | 50 | 15 | 93 - 97 | snmjournals.org |

| Non-purified | 20 | 15 | ~80 | snmjournals.org |

| Traditional Methods (General) | 50 - 120 | ≥ 60 | Not Specified | nih.govsnmjournals.org |

As the data indicates, using pre-purified Rose Bengal results in significantly higher chemical yields (93-97%) within just 15 minutes, regardless of whether the reaction is conducted at 20°C or 50°C. snmjournals.org In contrast, using non-purified material under the same conditions results in a notably lower yield of approximately 80%. snmjournals.org This underscores the importance of material purity for efficient radiolabeling.

Radiochemical Purity and Stability Assessment in Research Preparations

Ensuring the radiochemical purity and stability of Rose Bengal I 125 is essential for the validity of research applications. The term "purity" for a radiopharmaceutical encompasses several aspects, including radiochemical purity, which refers to the proportion of the radionuclide present in the desired chemical form. jsnm.org

For radioiodinated compounds, a primary radiochemical impurity is free radioiodide (e.g., ¹²⁵I⁻), which can arise from the initial labeling process or from subsequent decomposition. nih.gov In the case of radioiodinated Rose Bengal, other potential impurities include incompletely iodinated tetrachlorofluoresceins. jsnm.org

The assessment of radiochemical purity is commonly performed using chromatographic techniques. Thin-layer chromatography (TLC) is a widely used method to separate the labeled compound from impurities like free iodide and other labeled species. nih.goviaea.org

The stability of the radiolabeled compound is also a critical factor. Radioiodinated pharmaceuticals can undergo decomposition over time, leading to an increase in radiochemical impurities. nih.goviaea.org Stability studies involve analyzing the radiochemical purity of the preparation at various time points after synthesis and under specific storage conditions. For instance, studies on commercial radioiodinated hippurans have shown that the amount of free iodide can increase significantly during storage, with some preparations exceeding 2% of free iodide before their expiration date. nih.gov Similar considerations for purity and stability are paramount for preparations of Rose Bengal I 125 to ensure that research findings are based on a well-characterized and stable radiotracer.

Analytical Approaches for Evaluating Labeled Compound Integrity

The evaluation of the integrity and radiochemical purity of radiolabeled compounds such as Rose Bengal I 125 is critical to ensure their efficacy and to understand their in vivo behavior. Various analytical techniques are employed to separate the desired radiolabeled molecule from potential impurities, which may include unreacted radioactive iodide and other halogenated organic contaminants. akjournals.com The quality of the final radiopharmaceutical is highly dependent on the purity of the initial unlabelled molecule. akjournals.com

Chromatographic methods are central to assessing the integrity of the labeled compound. Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used for both purification and purity assessment. akjournals.com For instance, a TLC method using silica gel plates with a chloroform (B151607) and formic acid solvent system has been successfully used to purify commercial Rose Bengal. akjournals.com This purification step is crucial as commercial preparations can contain less halogenated components which exhibit different biological excretion rates. akjournals.com Following electrolytic iodination with Iodine-131, the same TLC method can be used to check the radiochemical purity, with quantitative estimation performed by a TLC scanner. akjournals.com Studies have shown that this purification and analysis can yield a product with a radiochemical purity higher than 96%. akjournals.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of radiopharmaceuticals. unm.edu HPLC methods, often coupled with fluorescence detection, can be developed and validated to provide highly specific, precise, and accurate quantification of the compound. nih.gov Validation of such analytical methods involves assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, and precision, ensuring the reliability of the results. nih.gov While specific HPLC validation for Rose Bengal I 125 is not detailed in the provided results, the methodology is standard for radiopharmaceuticals and crucial for quality control. unm.edunih.gov

An extraction radiometric method has also been described for the determination of Rose Bengal content in preparations labeled with Iodine-131. iaea.org This technique involves solvent extraction with a substoichiometric amount of an agent like Septonex and measuring the activity of the extracts. iaea.org

The table below summarizes key findings from analytical approaches used for evaluating Rose Bengal integrity.

Table 1: Analytical Methods for Labeled Rose Bengal Integrity

| Analytical Technique | Method Details | Key Findings / Results | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Adsorbent: Silica Gel 60 F254. Solvent System: Chloroform: Formic Acid (87:13). | Successfully separated 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein (TCHTIF) with an Rf value of 0.95. Achieved radiochemical purity of >96% for the labeled product. | akjournals.com |

| HPLC with Fluorescence Detection | Validated based on ICH, FDA, and EMA guidelines for specificity, linearity, accuracy, and precision. | Method proven to be specific, precise (RSD% 0.98-3.06%), and accurate (RE% 1.17-2.42%) for quantifying Rose Bengal in biological matrices. | nih.gov |

| Extraction Radiometric Analysis | Based on the extraction of Rose Bengal-131I with a substoichiometric amount of Septonex into chloroform. | Provides a method for determining the specific content of Rose Bengal in radiopharmaceutical preparations. | iaea.org |

Degradation Pathway Research of Rose Bengal I 125 Conjugates

Understanding the degradation pathways of Rose Bengal and its conjugates is essential for applications where stability and controlled breakdown are required. The degradation of the Rose Bengal molecule, a xanthene dye, can be initiated by various means, including photocatalytic and biological processes. researchgate.netresearchgate.netnih.gov These processes are relevant to its conjugates, as the core chromophore structure is the primary site of degradation.

Photodegradation is a significant pathway for Rose Bengal. As a photosensitizer, it absorbs light and generates reactive oxygen species (ROS), such as singlet oxygen, which can then attack the dye molecule itself, leading to bleaching and breakdown. caymanchem.commdpi.com Studies on the photocatalytic degradation of Rose Bengal using various nanoparticles have shown that the process can ultimately convert the dye into carbon dioxide (CO₂) and water (H₂O). researchgate.net This suggests a complete mineralization of the organic structure under certain photocatalytic conditions.

Biological degradation by microorganisms offers another pathway. Research using the fungus Aspergillus niger has demonstrated its ability to decolorize and degrade Rose Bengal. nih.gov Analysis of the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) identified an intermediate product as tetrachlorophthalic anhydride. nih.gov This finding indicates that the degradation mechanism involves the cleavage of the xanthene structure.

When Rose Bengal is conjugated to other molecules, such as hyaluronic acid, its stability can be altered. A study on a Rose Bengal-hyaluronic acid (RB-HA) conjugate revealed that the conjugate exhibited slower photobleaching compared to free Rose Bengal, which is a critical factor for applications requiring prolonged action. mdpi.com The degradation of the conjugate still relies on the generation of ROS under illumination, which can be harnessed for therapeutic effects. mdpi.com The gradual release of the photosensitizer from the conjugate can ensure a sustained effect. mdpi.com

The table below outlines research findings on the degradation of Rose Bengal, which informs the potential pathways for its conjugates.

Table 2: Degradation Pathways of Rose Bengal

| Degradation Method | Key Intermediates / Final Products | Analytical Technique for Product ID | Key Findings | Reference |

|---|---|---|---|---|

| Photocatalytic Degradation | Carbon Dioxide (CO₂), Water (H₂O) | Not specified; inferred from mineralization. | ZnO nanoparticles were efficient catalysts, achieving 98% degradation in 90 minutes. | researchgate.net |

| Microbial Degradation (Aspergillus niger) | Tetrachlorophthalic anhydride | GC-MS, IR Spectroscopy, UV-Vis Spectroscopy | Decolorization occurs via intracellular enzymatic degradation after initial biosorption. | nih.gov |

| Photobleaching of Conjugate | Not specified | Photostability analysis | Rose Bengal conjugated to hyaluronic acid showed slower photobleaching, enhancing stability. | mdpi.com |

Photophysical and Photochemical Mechanisms of Rose Bengal

Generation and Characterization of Reactive Oxygen Species (ROS)

Upon absorption of light, rose bengal is excited from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the presence of heavy iodine atoms in its structure, it undergoes efficient intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is the key intermediate in the generation of ROS.

The primary photochemical event following the formation of the excited triplet state of rose bengal in the presence of molecular oxygen is the generation of singlet oxygen (¹O₂). This occurs via a Type II photosensitization mechanism, where the triplet rose bengal transfers its energy to ground-state triplet oxygen (³O₂), promoting it to its highly reactive singlet state. The rose bengal molecule then returns to its ground state, ready to absorb another photon.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating photosensitizers. The ΦΔ of rose bengal is generally high, though it can be influenced by factors such as solvent and concentration. For instance, in a dilute monomeric state, the singlet oxygen quantum yield has been reported to be 0.76. However, at concentrations above 2 μM in polar environments, rose bengal is known to aggregate, which can lead to a non-linear relationship between its concentration and singlet oxygen generation, often resulting in a decreased yield. Studies have shown that to avoid discrepancies related to aggregation, rose bengal concentrations should ideally be kept at 1 μM or lower in photochemical studies.

The quantum yield of singlet oxygen can be determined through direct methods, such as measuring its characteristic phosphorescence, or indirect methods using chemical traps that react with singlet oxygen.

Table 1: Singlet Oxygen Quantum Yields of Rose Bengal in Different Solvents

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| Water | 0.76 |

| Acetonitrile | 0.53 |

| Methanol | Not specified |

| Ethanol (B145695) | Not specified |

| N,N-Dimethylformamide (DMF) | 0.47 |

The generation of singlet oxygen by rose bengal is an oxygen-dependent process. The concentration of molecular oxygen in the surrounding environment is a crucial factor that can significantly affect the efficiency of the photochemical reactions. In environments with low oxygen concentration (hypoxia), the photoreactivity of rose bengal can be diminished as there are fewer ground-state oxygen molecules available to accept energy from the excited triplet state of the photosensitizer.

The rate of oxygen consumption is linearly associated with the intensity of the light source used for irradiation. Therefore, under high-intensity light, oxygen can be rapidly depleted in the local environment, potentially becoming a limiting factor for the continuous generation of singlet oxygen. This is a particularly important consideration in biological systems and dense tissue matrices where oxygen diffusion may be limited. Some studies have explored enriching the oxygen environment to enhance the efficacy of rose bengal-mediated photochemical processes.

Excited State Dynamics and Energy Transfer Pathways

The behavior of the excited states of rose bengal, particularly the triplet state, is central to its function as a photosensitizer. The dynamics of these states, including their lifetimes and how they are quenched, determine the efficiency of energy transfer to other molecules.

The excited triplet state of rose bengal (³RB²⁻*) is relatively long-lived, which allows it to interact with other molecules. Its lifetime, however, can be significantly shortened, or "quenched," by various molecules through different mechanisms. The most prominent quenching pathway is energy transfer to molecular oxygen to produce singlet oxygen.

However, the triplet state can also be quenched through electron transfer processes. This can occur via either oxidative or reductive quenching, depending on the nature of the quenching molecule. In oxidative quenching, an electron is transferred from the excited rose bengal to the quencher, while in reductive quenching, the excited rose bengal accepts an electron from the quencher. The efficiency of these electron transfer reactions is dependent on the free energy of the process and can compete with singlet oxygen formation. Studies have shown that exothermic oxidative quenching can be significantly faster than exothermic reductive quenching in aqueous solutions. The quenching process can involve the formation of an intermediate encounter complex, which then leads to the generation of radical ions or the regeneration of the ground-state reactants.

The phosphorescence lifetime of rose bengal in an aerobic aqueous solution at pH 10 has been determined to be 2.40 µs. The triplet state lifetime appears to be less affected by the photosensitizer's concentration compared to the singlet oxygen lifetime.

While intersystem crossing to the triplet state is the dominant de-excitation pathway for rose bengal, it does exhibit fluorescence with a quantum yield of 0.02. The fluorescence of rose bengal can be quenched by other molecules, a process that can provide insights into energy transfer mechanisms. This quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET), where energy is transferred non-radiatively from an excited donor (rose bengal) to a suitable acceptor molecule in close proximity.

The efficiency of fluorescence quenching is dependent on the concentration of the quencher and the distance between the donor and acceptor molecules. Studies have investigated the fluorescence quenching of rose bengal by various compounds, such as α,ω-diaminoalkanes and naphthylalkylamines, demonstrating highly efficient quenching. The Stern-Volmer relationship is often used to analyze the kinetics of this quenching process.

Photodegradation and Photobleaching Kinetics in Model Systems

Photobleaching, or the irreversible photochemical destruction of a fluorophore, is a phenomenon that affects rose bengal upon prolonged exposure to light. This process leads to a loss of its characteristic absorption and fluorescence properties. The mechanism of photobleaching can be complex and is influenced by the surrounding environment.

In the presence of oxygen, the photobleaching of monomeric rose bengal is thought to be mediated by singlet oxygen, which oxidizes the xanthene ring of the dye, leading to colorless products. This is supported by the observation that the process is enhanced in deuterium (B1214612) oxide (D₂O), which prolongs the lifetime of singlet oxygen, and quenched by azide (B81097), a known singlet oxygen scavenger.

However, the photobleaching kinetics can differ under anaerobic conditions or when rose bengal is aggregated. For instance, the photobleaching rate for monomeric rose bengal was found to be greater under a nitrogen atmosphere than in an air-saturated solution. Electron transfer reactions can also contribute to photodegradation, especially in the presence of certain amino acids like arginine. The photodegradation of rose bengal in various systems has been shown to often follow pseudo-first-order kinetics. The rate of degradation can be influenced by parameters such as the initial dye concentration, pH, and the presence of photocatalysts.

Factors Influencing Photostability (e.g., pH, solvent, illumination)

The photostability of Rose bengal sodium I 125 is a critical parameter in its photochemical applications and is significantly influenced by environmental factors such as pH, solvent polarity, and illumination conditions. The degradation of the dye is understood to follow pseudo-first-order kinetics.

The surrounding pH has a pronounced effect on the photostability of Rose bengal. The quantum yield of its photooxidation has been observed to remain constant between a pH of 6 and 10.5. However, in acidic conditions, the quantum yield decreases, while it increases substantially in strongly alkaline solutions, such as sodium hydroxide (B78521) solutions. This variation is attributed to the protonation and dissociation of the hydroxyl moiety of the dye. Some studies have indicated that the rate of photocatalytic degradation can be optimized at a specific pH, with one study noting an optimal pH of 8 for the degradation over a zinc oxide photocatalyst.

The solvent environment also plays a crucial role. In aqueous solutions, the photophysical and photochemical properties are well-characterized. However, when Rose bengal is incorporated into less polar environments, such as micelles, its photochemical behavior can be altered. For instance, in a micellar environment under alkaline conditions, the contribution of the singlet oxygen pathway for photooxidation is enhanced, while the electron transfer pathway is inhibited. The choice of solvent is also important in experimental setups, with ethanol being a common solvent for preparing stock solutions.

Illumination is a fundamental factor, as the photochemical reactions of Rose bengal are light-dependent. The rate of photobleaching or photodegradation is directly influenced by the intensity of the light source. An increase in light intensity generally leads to an increased rate of degradation. This is because a higher intensity increases the number of photons striking the semiconductor particles per unit area in photocatalytic systems. However, excessively high light intensities can lead to thermal reactions rather than the desired photocatalytic ones. The wavelength of illumination is also critical, with studies utilizing various light sources, including tungsten lamps, UV lamps (366 nm), and visible light irradiation.

The concentration of Rose bengal itself can affect its photostability. An increase in dye concentration can lead to a higher rate of photobleaching up to a certain point, as more molecules are available for the photochemical reaction. Beyond an optimal concentration, the rate may decrease. This can be due to the aggregation of dye molecules or the solution becoming so concentrated that it impedes the penetration of light to all dye molecules.

Table 1: Factors Affecting Rose Bengal Photostability

| Factor | Effect on Photostability | Observed Conditions/Mechanisms |

| pH | Dependent | Quantum yield of oxidation is constant between pH 6 and 10.5, decreases in acidic conditions, and increases in strongly alkaline solutions. Optimal degradation noted at pH 8 in some photocatalytic systems. |

| Solvent | Dependent | In aqueous solutions, both electron transfer and singlet oxygen pathways are significant. In less polar micellar environments, the singlet oxygen pathway is favored over electron transfer. |

| Illumination Intensity | Directly Proportional (up to a limit) | Increased light intensity enhances the rate of degradation. Very high intensities may induce thermal reactions. |

| Dye Concentration | Optimal Concentration Exists | The rate of photobleaching increases with concentration up to a certain point, after which it may decrease due to aggregation or reduced light penetration. |

Identification of Photochemical Degradation Products

The photochemical degradation of this compound involves the transformation of the complex dye molecule into simpler, often less colored or colorless, products. The exact nature of these products can depend on the specific photochemical pathway, which is influenced by the surrounding environment, including the presence of oxygen and other reactive species.

A common degradation pathway, particularly in photocatalytic systems, involves the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These radicals can attack the chromophoric structure of the Rose bengal molecule, leading to its breakdown. The initial step in this process is often the oxidation of Rose bengal to its transient "leuco" form, which is a colorless or faded version of the dye. This leuco form is unstable and subsequently degrades into smaller molecular fragments.

In the absence of oxygen and in the presence of an electron donor like the amino acid arginine, Rose bengal can undergo photodegradation that results in a blue-shifted absorption peak to around 510 nm. This spectral change is indicative of the formation of a dehalogenated (specifically, deiodinated) product. This suggests that under certain conditions, the iodine atoms on the xanthene ring can be photochemically removed.

More detailed analysis of degradation products has been performed in studies involving biological systems. For instance, in the degradation of Rose bengal by the fungus Aspergillus niger, which may involve both enzymatic and photochemical-like processes, the main identified degradation product was tetrachlorophthalic anhydride. A minor product, 6-amino-5-cyano-4-(3-iodo-phenyl)-2-methyl-4H-pyran-3-carboxylate, was also detected. While not purely a result of photochemistry, these findings provide insight into the types of smaller molecules that can result from the breakdown of the Rose bengal structure.

The general mechanism for photocatalytic degradation can be summarized as the excitation of Rose bengal by light, followed by its interaction with a photocatalyst (like ZnO or TiO₂) to generate electron-hole pairs. These, in turn, react with water and oxygen to produce ROS, which then oxidize the dye into smaller, harmless products.

Table 2: Identified Degradation Products and Intermediates of Rose Bengal

| Product/Intermediate | Method of Generation/Observation | Key Characteristics |

| Leuco Rose Bengal | Photocatalytic oxidation by hydroxyl radicals | A transient, colorless or faded intermediate that subsequently degrades. |

| Dehalogenated Product | Photodegradation in the presence of arginine under low oxygen | Characterized by a blue-shifted absorption maximum around 510 nm. |

| Tetrachlorophthalic anhydride | Degradation by Aspergillus niger | Identified as a major degradation product via GC-MS analysis. |

| 6-amino-5-cyano-4-(3-iodo-phenyl)-2-methyl-4H-pyran-3-carboxylate | Degradation by Aspergillus niger | Identified as a minor degradation product. |

Role of Specific Amino Acids and Biomolecules in Photochemistry

The photochemical behavior of this compound is significantly modulated by its interactions with various amino acids and larger biomolecules. These interactions can influence both the photophysical properties of the dye and the subsequent photochemical reaction pathways, often determining whether a Type I (electron transfer, radical-mediated) or Type II (singlet oxygen-mediated) mechanism predominates.

Tryptophan and Tyrosine: These aromatic amino acids are known to interact with the excited triplet state of Rose bengal. Tryptophan, in particular, is a very efficient quencher of the Rose bengal triplet state, with a high quenching rate constant (3.0 × 10⁸ M⁻¹ s⁻¹). In aerated solutions, the interaction is predominantly a Type II process, where Rose bengal generates singlet oxygen, which then reacts with the tryptophan residues. mdpi.com This can lead to the formation of kynurenine-type products and 3a-oxidized hydrogenated pyrrolo[2,3-b]indoles. mdpi.com Under anoxic (oxygen-deficient) conditions, a Type I mechanism can occur, leading to the photosensitized cross-linking of tryptophan and tyrosine derivatives to form dimers and higher oligomers, with Rose bengal acting as a sacrificial oxidant. scholarsresearchlibrary.com

Arginine and Lysine (B10760008): These positively charged amino acids can engage in strong electrostatic interactions with the anionic Rose bengal molecule. This binding is a key factor in the interaction of Rose bengal with proteins like collagen. hakon-art.com Arginine has been shown to be an effective electron donor to the excited triplet state of Rose bengal, particularly at low oxygen concentrations. hakon-art.comrasayanjournal.co.in This electron transfer enhances the rate of Rose bengal's photodegradation and leads to the formation of a dehalogenated product. hakon-art.comrasayanjournal.co.in Lysine also participates in ionic binding with Rose bengal, but its role as an electron donor in photobleaching appears to be less significant than that of arginine. hakon-art.comrasayanjournal.co.in In some contexts, interactions with lysine residues have been suggested to result in the regeneration of the dye. hakon-art.com

Histidine and Methionine: Histidine residues are also susceptible to photooxidation sensitized by Rose bengal, often through a singlet oxygen-mediated mechanism. The activation of Rose bengal with visible light in the presence of oxygen can generate singlet oxygen that reacts with histidine, which can result in the formation of covalent bonds between protein fibrils. Rose bengal has been used as a specific photosensitizer for a histidine residue at the binding site of certain enzymes. mathnet.ru Methionine is another amino acid that can be oxidized in the presence of photosensitized Rose bengal, typically leading to the formation of methionine sulfoxide (B87167) via a singlet oxygen reaction.

Biomolecules (Proteins): The binding of Rose bengal to large biomolecules like human serum albumin (HSA) and collagen significantly alters its photochemistry. When bound to HSA, the behavior of the excited Rose bengal molecule is vastly different from that in an aqueous solution. rasayanjournal.co.in Similarly, when bound to collagen, Rose bengal exhibits a reduced rate of photodegradation. rasayanjournal.co.in The binding to these proteins can lead to the aggregation of Rose bengal molecules, which in turn influences the photochemical reaction pathways. hakon-art.comrasayanjournal.co.in The protein environment can create localized low-oxygen conditions, favoring Type I electron transfer reactions with amino acid side chains like arginine. hakon-art.com

Table 3: Interaction of Rose Bengal with Specific Amino Acids

| Amino Acid | Predominant Interaction Mechanism | Outcome of Interaction | Quenching Rate Constant (M⁻¹ s⁻¹) |

| Tryptophan | Type II (aerobic), Type I (anoxic) | Photooxidation to kynurenine-type products (aerobic); Cross-linking (anoxic) | 3.0 x 10⁸ |

| Tyrosine | Type I (anoxic) | Photosensitized cross-linking to form dimers and oligomers. | Not specified |

| Arginine | Type I (electron transfer) | Enhanced photodegradation of Rose bengal to a dehalogenated product. | 0.17 x 10⁸ |

| Lysine | Electrostatic binding | Primarily facilitates binding to proteins; may be involved in dye regeneration. | Not specified |

| Histidine | Type II (singlet oxygen) | Photooxidation, leading to protein cross-linking. | Not specified |

| Methionine | Type II (singlet oxygen) | Photooxidation to methionine sulfoxide. | Not specified |

Molecular Interactions and Binding Dynamics

Protein Binding Mechanisms and Affinity Studies

The interaction of Rose Bengal with proteins is a pivotal aspect of its biological activity. The following sections delve into the specifics of its binding with Human Serum Albumin (HSA) and collagen, exploring the spectroscopic evidence, binding sites, stoichiometry, and the energetic forces driving these associations.

Interaction with Albumin (e.g., Human Serum Albumin - HSA)

The binding of Rose Bengal to Human Serum Albumin (HSA), the most abundant protein in human blood plasma, has been a subject of detailed investigation. bohrium.comnih.gov This interaction is significant as HSA acts as a carrier for numerous endogenous and exogenous compounds. mdpi.com

The binding of Rose Bengal to HSA induces noticeable changes in its absorption spectrum. mdpi.com In an aqueous medium, Rose Bengal exhibits an absorption maximum at 549 nm. mdpi.com Upon the addition of HSA, a bathochromic shift, or red shift, to a longer wavelength of 563 nm is observed. mdpi.com This shift is indicative of the formation of a Rose Bengal-HSA complex and suggests that the dye molecule is in a more nonpolar environment upon binding to the protein. mdpi.comias.ac.in The presence of an isosbestic point in the UV-vis spectrum further confirms the existence of a binding equilibrium between the free dye and the protein-bound dye. mdpi.com The association constant for this complex has been determined to be approximately 3.90 ± 0.08 × 10⁵ M⁻¹. mdpi.com

| Spectroscopic Parameter | Value (Free Rose Bengal) | Value (HSA-Bound Rose Bengal) |

| Absorption Maximum (λmax) | 549 nm | 563 nm |

| Association Constant (Ka) | N/A | 3.90 ± 0.08 × 10⁵ M⁻¹ |

Competitive ligand binding studies have been instrumental in identifying the preferred binding sites of Rose Bengal on the HSA molecule. mdpi.com By using drugs with well-established binding locations on HSA, researchers have been able to map where Rose Bengal interacts. These studies have shown that Rose Bengal binds to Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6). mdpi.com Conversely, it was found that Rose Bengal does not bind at Drug Site 2 (DS2). mdpi.com This specificity of binding is crucial for understanding its potential interactions with other drugs that may be simultaneously present in the bloodstream.

| Site Marker | HSA Binding Site | Rose Bengal Binding |

| Warfarin | DS1 | Yes |

| Digitoxin | DS3 | Yes |

| Ibuprofen, Diflunisal | FA6 | Yes |

| Ibuprofen, Diazepam, Diflunisal | DS2 | No |

The stoichiometry of the Rose Bengal-HSA complex, which describes the ratio of ligand to protein molecules in the complex, has been determined using Job's Plot analysis. mdpi.com This method revealed a 6:1 stoichiometry, indicating that up to six molecules of Rose Bengal can bind to a single molecule of HSA. mdpi.com This high capacity of HSA to bind multiple Rose Bengal molecules underscores the significant carrier potential of this protein for the dye. mdpi.com

Interaction with Collagen and Collagen-like Peptides

The interaction between Rose Bengal and collagen, a primary structural protein in connective tissues, is of significant interest, particularly in the context of photochemical tissue bonding. acs.orgnih.govacs.orgnih.gov

Molecular dynamics simulations and free-energy calculations have provided atomic-level insights into the binding between Rose Bengal and collagen-like peptides (CLPs). acs.orgnih.govacs.orgnih.gov These studies have revealed that electrostatic interactions are the dominant force driving this association. acs.orgnih.govacs.orgnih.govmdpi.com The negatively charged carboxylate groups of Rose Bengal are attracted to the positively charged amino groups at the N-terminus and on the side chains of lysine (B10760008) residues within the collagen structure. acs.orgnih.govnih.gov

The binding free energy for the interaction between Rose Bengal and a CLP has been calculated to be in the range of -5.7 to -3 kcal/mol. acs.orgnih.govacs.orgnih.gov This negative value indicates a spontaneous and favorable binding process. The strongest interactions are observed near the positively charged amino groups, highlighting the critical role of electrostatics in the formation of the Rose Bengal-collagen complex. acs.orgnih.govnih.gov

| Interaction Parameter | Finding |

| Dominant Interaction Force | Electrostatic interactions |

| Binding Free Energy | -5.7 to -3 kcal/mol |

| Key Collagen Residues | N-terminal amino groups, Lysine side chains |

Spectroscopic Signatures of Rose Bengal-Collagen Association

The interaction between Rose Bengal (RB) and collagen results in distinct changes in the dye's absorption spectrum. When RB associates with type I collagen in a solution, a noticeable shift in its absorption spectrum is observed. This shift, coupled with molecular dynamics simulations, suggests the formation of RB aggregates bound to the triple helical structure of collagen. nih.gov

Specifically, the absorption spectrum of RB applied to the cornea, a collagen-rich tissue, shows a red-shifted absorption maximum and a ratio of absorbance at 560-525 nm of less than 2, which is characteristic of aggregates bound to collagen. nih.gov In phosphate-buffered saline (PBS), a 125 μM RB solution, which is known to contain dimers and aggregates, displays a typical absorption maximum at 550 nm. nih.gov When applied to rabbit cornea, the absorption maximum shifts to 562 nm, with a shoulder observed between 520 and 535 nm. nih.gov This indicates that the collagenous environment influences the electronic structure of the dye molecules upon binding.

Further spectroscopic evidence of RB-collagen interaction comes from photobleaching studies. During irradiation with green light (532 nm), the absorption of RB-stained cornea decreases, indicating that the dye is being photobleached. nih.gov The rate and products of this photobleaching are influenced by the collagen matrix, suggesting a close association between the dye and the protein. nih.gov

The following table summarizes the key spectroscopic shifts observed for Rose Bengal in the presence of collagen:

| Parameter | Rose Bengal in PBS (125 μM) | Rose Bengal on Rabbit Cornea |

| Absorption Maximum | 550 nm | 562 nm |

| Absorption Shoulder | ~520 nm | 520-535 nm |

| Ratio of Absorbance (550/520 nm or 560/525 nm) | ~2 (indicative of dimers/aggregates) | <2 (characteristic of bound aggregates) |

Role of Mucin and Glycocalyx in Surface Interactions

The interaction of Rose Bengal with cell surfaces is significantly modulated by the presence of mucins and the glycocalyx, a carbohydrate-rich layer on the cell surface. It is proposed that mucins play a protective role, preventing the staining of normal ocular surface epithelial cells by Rose Bengal. nih.gov

Studies using a human corneal-limbal epithelial (HCLE) cell line have shown that stratified and differentiated cells, which produce the membrane-associated mucin MUC16 and exhibit a well-formed glycocalyx, are protected from Rose Bengal uptake. nih.govnih.gov The long, glycosylated extracellular domain of MUC16 is thought to be a key component of the diffusion barrier that prevents the penetration of the anionic Rose Bengal dye. nih.gov In contrast, poorly differentiated cells that lack this protective mucin layer are readily stained. nih.gov

Aggregation Phenomena of Rose Bengal

Rose Bengal has a strong tendency to form aggregates in aqueous solutions, a phenomenon that significantly influences its spectroscopic properties and photochemical behavior.

Formation of Dimers and Higher-Order Aggregates in Solution

In dilute aqueous solutions, Rose Bengal exists predominantly as a monomer. However, as the concentration increases, it begins to form dimers and then higher-order aggregates. instras.com This aggregation is a common characteristic of xanthene dyes. instras.cominstras.com The transition from monomer to dimer and higher aggregates is concentration-dependent, with aggregation becoming significant at concentrations above 10⁻⁵ M. instras.com

The formation of these aggregates is driven by intermolecular forces, likely including van der Waals interactions and hydrophobic effects between the large aromatic rings of the dye molecules. The presence of salts can also influence the aggregation process. instras.com For instance, the addition of salts can promote the formation of specific types of aggregates, such as J-aggregates, where the dye molecules are arranged in a head-to-tail fashion. instras.com

Spectroscopic Characterization of Aggregated States

The aggregation of Rose Bengal is readily observed through changes in its absorption and fluorescence spectra. The absorption spectrum of the monomer in dilute solution typically shows two peaks. As the concentration increases and dimers form, the shorter wavelength peak grows in intensity and shifts towards the blue region of the spectrum (a hypsochromic shift). instras.com This is characteristic of the formation of H-type aggregates, where the molecules are stacked face-to-face. instras.com

The monomer of Rose Bengal has an absorption maximum around 549 nm, while the dimer absorbs at approximately 515 nm. instras.com The fluorescence spectrum is also affected by aggregation. While the monomer fluoresces, the dimer is often associated with fluorescence quenching, meaning its fluorescence is significantly reduced. instras.com However, some studies have provided evidence for fluorescent dimers under certain conditions, such as when adsorbed on microgranular cellulose. researchgate.netrsc.org

The following table summarizes the key spectroscopic features of Rose Bengal monomers and dimers in aqueous solution:

| Species | Absorption Maximum | Fluorescence Emission |

| Monomer | ~549 nm | ~570 nm (fluorescent) |

| Dimer (H-type) | ~515 nm | Quenched or weak fluorescence |

It is important to distinguish the effects of aggregation on the spectra from concentration quenching, where excited-state monomers are deactivated by ground-state monomers through energy transfer. instras.com Careful analysis of both absorption and emission spectra as a function of concentration is necessary to fully characterize the aggregated states of Rose Bengal.

Computational Modeling of Molecular Interactions

Computational methods, particularly molecular dynamics simulations, have become invaluable tools for investigating the interactions of Rose Bengal with biomolecules at an atomic level.

Molecular Dynamics Simulations of Rose Bengal-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of how Rose Bengal binds to and interacts with proteins and other macromolecules. nih.govresearchgate.net These simulations have been employed to study the complexation of Rose Bengal with various biomolecules, including collagen and human serum albumin (HSA). nih.govmdpi.com

For the interaction with a collagen-like peptide, MD simulations have revealed that electrostatic interactions are the dominant force driving the binding. nih.govresearchgate.net The simulations identified the strongest binding sites to be near the positively charged amino groups at the N-terminus and on lysine side chains of the collagen peptide. nih.govresearchgate.net The calculated binding free energy for these interactions ranged from -5.7 to -3 kcal/mol. nih.govresearchgate.net These computational findings are consistent with experimental observations that show RB binds effectively to both triple-helical and single-chain collagen. nih.govresearchgate.net

MD simulations have also been used to investigate the formation of stable complexes between Rose Bengal and other molecules like triazine-carbosilane dendrons, revealing that electrostatic interactions are the primary drivers of complex formation. nih.gov In the case of HSA, molecular docking studies, a computational technique often used in conjunction with MD, have helped to identify the preferred binding sites of Rose Bengal on the protein. mdpi.com These studies corroborated experimental findings, showing that Rose Bengal can bind to multiple sites on HSA with varying affinities. mdpi.com

These computational approaches provide detailed insights into the specific amino acid residues involved in binding, the conformational changes that may occur upon complexation, and the energetic favorability of these interactions, complementing and helping to interpret experimental data. researchgate.net

Free-Energy Calculations for Binding Dynamics

Free-energy calculations are computational techniques used to quantify the binding affinity between a ligand, such as Rose Bengal, and a protein. These methods offer a detailed perspective on the thermodynamic stability of the ligand-protein complex.

Molecular dynamics simulations combined with free-energy calculation techniques have been employed to investigate the binding of Rose Bengal to a collagen-like peptide (CLP). nih.gov These studies revealed that the binding process is complex, involving both dye monomers and aggregates competitively binding to the protein chains. nih.gov The dominant forces in this interaction are electrostatic, with ionic interactions between the negatively charged Rose Bengal molecule and protonated amino groups on the collagen peptide contributing most significantly to the global free-energy minimum. nih.gov

The calculated binding free energy for Rose Bengal associating with the CLP ranged from -5.7 to -3 kcal/mol. nih.gov The strongest binding was observed near positively charged amino acids, specifically at the N-terminus and on lysine side chains. nih.gov These calculations also estimated that a maximum of 16 ± 3 Rose Bengal molecules can bind to a single assembled peptide triple helix, which is consistent with spectroscopic data suggesting that aggregates of the dye bind to collagen. nih.gov

| Parameter | Value | Dominant Interaction Type | Primary Binding Sites |

|---|---|---|---|

| Binding Free Energy Range | -3 to -5.7 kcal/mol | Electrostatic (Ionic) | N-terminus, Lysine side chains |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. These studies are instrumental in understanding the specific atomic interactions that stabilize the complex.

Interaction with 2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB):

To understand the inhibitory activity of Rose Bengal at an atomic level, induced-fit molecular docking studies were performed against the PaKdsB enzyme from Pseudomonas aeruginosa. nih.gov The results from these docking experiments corroborated enzyme kinetics data, indicating that Rose Bengal acts as a competitive inhibitor by occupying the substrate binding site rather than the nucleotide binding site. nih.gov The docking pose with the highest score showed specific interactions with key amino acid residues within the catalytic site. nih.gov These interactions included ion interactions with Arg160 and Arg185, and hydrogen bond interactions with Asn95, Gln100, and Gly188. nih.gov

Interaction with Human Serum Albumin (HSA):

Molecular docking studies have also been used to explore the interaction between Rose Bengal and Human Serum Albumin (HSA), a major transport protein in the bloodstream. mdpi.com These computational analyses were performed to support experimental findings and identify the preferred binding sites on the protein. mdpi.com The studies found that Rose Bengal has a high affinity for HSA and can bind at multiple sites, specifically identifying Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6) as favorable binding locations. mdpi.com Conversely, Drug Site 2 (DS2) was determined to be a low-affinity site. mdpi.com The calculations revealed the lowest energy poses for Rose Bengal at these sites, quantifying the stability of the interaction. mdpi.com For instance, interactions at DS1 involved hydrogen bonds with lysine 199 and glutamic acid 292, and a π-type interaction with alanine (B10760859) 291. mdpi.com

| Protein Target | Binding Site | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Human Serum Albumin (HSA) | Drug Site 1 (DS1) | -52.13 | Lys199, Glu292, Ala291 |

| Drug Site 3 (DS3) | -58.79 | Not specified | |

| Fatty Acid Site 6 (FA6) | -67.55 | Not specified | |

| PaKdsB | Catalytic Site | Not specified | Asn95, Gln100, Arg160, Arg185, Gly188 |

Cellular and Subcellular Research Investigations

Mechanisms of Cellular Uptake and Intracellular Localization

The cellular uptake and subsequent intracellular fate of Rose Bengal Sodium I-125 are critical determinants of its efficacy in therapeutic and diagnostic applications. Due to its anionic nature, passive diffusion across the cell membrane is significantly hampered. nih.gov Consequently, its entry into cells is predominantly mediated by specific transport proteins and endocytic pathways.

Research has identified Organic Anion Transporting Polypeptides (OATPs) as crucial mediators of Rose Bengal Sodium I-125 cellular uptake. nih.govpolito.it OATPs are a family of membrane transport proteins responsible for the uptake of a wide range of endogenous and exogenous compounds, including drugs. nih.gov

Studies utilizing flow cytometry and confocal microscopy have demonstrated significant differences in the uptake of Rose Bengal in cell lines with varying expression levels of OATP transporters. nih.govpolito.it The use of specific pharmacological inhibitors of OATPs has further solidified their role in the cellular influx of this compound. nih.govpolito.it Notably, OATP1B1 and OATP1B3 have been implicated as key transporters for Rose Bengal. nih.govpolito.it This transporter-mediated uptake is a vital mechanism for achieving therapeutic concentrations of Rose Bengal Sodium I-125 within target cells.

| Experimental Approach | Key Findings | Reference |

|---|---|---|

| Flow Cytometry & Confocal Microscopy | Significant differences in Rose Bengal uptake were observed between liver and intestinal cell line models with differing OATP expression levels. | nih.govpolito.it |

| Pharmacological Inhibition | The use of specific OATP inhibitors led to a reduction in Rose Bengal uptake, confirming the transporter's role. | nih.govpolito.it |

| Western Blotting & in silico Analysis | These methods further supported the conclusion that OATPs are crucial for the cellular uptake of Rose Bengal. | nih.govpolito.it |

While OATPs represent a primary route of entry, endocytic pathways are also believed to contribute to the internalization of Rose Bengal Sodium I-125, particularly when it is part of a larger complex. Endocytosis is a cellular process for ingesting substances by engulfing them in a vesicle. The two most well-characterized pathways are clathrin-mediated and caveolae-mediated endocytosis.

While direct studies on the endocytic pathways of free Rose Bengal Sodium I-125 are limited, the compound's tendency to bind to proteins like albumin provides indirect evidence for the involvement of these pathways. For instance, drugs that are covalently bound to albumin have been shown to enter cells via caveolae-mediated endocytosis. researchgate.net Given that Rose Bengal can associate with albumin, it is plausible that this pathway contributes to its cellular uptake.

The size of the particle or drug complex often dictates the preferential endocytic route. Generally, smaller nanoparticles tend to be internalized via clathrin-mediated endocytosis, while larger particles may utilize the caveolae-mediated pathway. Further research employing specific inhibitors for each pathway, such as chlorpromazine (B137089) for clathrin-mediated endocytosis and genistein (B1671435) for caveolae-mediated endocytosis, is necessary to elucidate their precise roles in the uptake of Rose Bengal Sodium I-125.

Biophysical studies using models such as electrified liquid-liquid interfaces and molecular dynamics simulations have provided valuable insights into the interaction of Rose Bengal with cellular membranes. These investigations have revealed that due to its negative charge, Rose Bengal interacts primarily with the surface of the lipid bilayer without spontaneously crossing it. nih.gov This surface interaction is a prerequisite for its subsequent transport into the cell by membrane proteins like OATPs.

Further studies using Langmuir monolayers as a cell membrane model have shown that Rose Bengal can be incorporated into the lipid monolayer. This incorporation leads to an increase in the molecular area and the flexibility of the film, which can facilitate the transport of molecules across the cell membrane. polito.it The interaction appears to be primarily an electrostatic attraction between the anionic Rose Bengal and positively charged moieties of phospholipids (B1166683) within the membrane. polito.it

Following internalization, the subcellular localization of Rose Bengal Sodium I-125 is a key factor in its biological activity. Some photosensitizers are known to accumulate in lysosomes, which can lead to lysosomal photodamage upon light activation. However, studies on Rose Bengal have shown that lysosomes are the least susceptible subcellular organelles to photolysis induced by this compound, suggesting that significant sequestration within lysosomes may not be the primary outcome. nih.gov

Interestingly, when Rose Bengal is complexed with low-density lipoproteins (LDLs), a different intracellular distribution is observed. In this case, in addition to membrane localization and diffuse cytoplasmic fluorescence, highly fluorescent endosomes are seen, which persist for at least an hour after treatment. This indicates that the formulation of Rose Bengal can significantly influence its intracellular trafficking and sequestration within endosomal compartments. The subsequent fate of the compound, whether it is released into the cytoplasm or trafficked to other organelles, remains an area of active investigation.

Cellular Response and Mechanistic Cytotoxicity Studies in In Vitro Models

The interaction of Rose Bengal Sodium I-125 with cells elicits a range of responses, from morphological alterations to changes in cellular behavior, which are fundamental to its cytotoxic effects.

In vitro studies have demonstrated that exposure to Rose Bengal can induce immediate and significant morphological changes in cultured cells. nih.gov These changes are concentration-dependent and can include cell swelling, the formation of intracytoplasmic vacuoles, and cellular detachment. nih.gov At higher concentrations, cell lysis has been observed. nih.gov

A notable consequence of Rose Bengal staining is the subsequent loss of cellular motility. nih.gov This effect, coupled with the observed morphological alterations and eventual cell death, underscores the intrinsic toxicity of the compound, which is further augmented by exposure to light. nih.gov The photodynamic effect of Rose Bengal on cultured cells has been characterized by constriction and detachment of the irradiated cell region from the rest of the cell monolayer. researchgate.net

| Cellular Response | Description of Effect | Reference |

|---|---|---|

| Morphological Changes | Cell swelling, intracytoplasmic vacuole formation, cellular detachment, and lysis at higher concentrations. | nih.govnih.gov |

| Cellular Motility | Subsequent loss of cellular motility following staining. | nih.gov |

| Photodynamic Effects | Constriction and detachment of the laser-irradiated cell region from the cell monolayer. | researchgate.net |

Pathways of Cell Detachment and Cell Death Induction (Apoptosis, Necrosis)

Rose bengal, particularly in its acetate (B1210297) form (Rose Bengal Acetate or RBAc), has been shown to induce multiple pathways of cell death in cancer cells upon photoactivation. nih.govresearchgate.netnih.gov The primary mechanism of cell death initiated by Rose Bengal photodynamic therapy (PDT) is apoptosis, a form of programmed cell death. nih.govnih.gov However, the specific pathway of cell death can be dose-dependent, with higher doses of PDT leading to necrosis. nih.gov

Research on HeLa cells has demonstrated that RBAc-PDT triggers a cascade of apoptotic events through at least four distinct pathways. nih.govnih.gov This multi-pathway induction ensures the effective elimination of cancer cells, even if one or more pathways are compromised. nih.govnih.gov The apoptotic process is initiated rapidly, with the activation of the intrinsic pathway occurring as early as one hour after irradiation. nih.gov This is followed by the subsequent activation of the extrinsic, caspase-12-dependent, and caspase-independent pathways. nih.gov

In addition to apoptosis, autophagy has been identified as another significant cell death mechanism induced by RBAc-PDT. nih.govresearchgate.net Autophagy, a process of cellular self-digestion, can act as a pro-death signal in this context. nih.gov Interestingly, the different cell death pathways, including the various apoptotic routes and autophagy, appear to be initiated independently of one another. nih.govnih.gov The inhibition of one pathway does not prevent the activation of the others, highlighting the robustness of the cytotoxic effect of RBAc-PDT. nih.govnih.gov

While apoptosis is the predominant mode of cell death at lower PDT doses, necrosis becomes more prevalent at higher light doses. nih.gov Necrosis is a form of uncontrolled cell death characterized by cell swelling and membrane rupture, which can lead to inflammation. researchgate.net The shift from apoptosis to necrosis is associated with increased photodamage to the cell membrane at higher irradiation levels. nih.gov Some studies have also observed that intralesional application of Rose Bengal can lead to tumor necrosis in both treated and distant, untreated lesions, suggesting a systemic immune response may also be involved. mdpi.com

Reactive Oxygen Species (ROS)-Mediated Cellular Damage

The cytotoxic effects of Rose Bengal in photodynamic therapy are primarily mediated by the generation of reactive oxygen species (ROS). nih.govscienceopen.comscispace.com When Rose Bengal is exposed to light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, leading to the formation of highly reactive ROS. researchgate.netmdpi.com These ROS are responsible for causing oxidative damage to various cellular components, ultimately leading to cell death. nih.govnih.gov

There are two main photochemical pathways through which Rose Bengal generates ROS: Type I and Type II reactions. rsc.orgnih.gov

Type I reactions involve the transfer of electrons or hydrogen atoms, resulting in the formation of superoxide (B77818) radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). rsc.orgnih.gov These radical species can then inflict damage on cellular structures.

Type II reactions predominantly involve the transfer of energy to ground-state triplet oxygen, producing singlet oxygen (¹O₂). nih.govrsc.orgnih.gov Singlet oxygen is a highly potent and destructive ROS and is considered a major mediator of the phototoxic effects in PDT. nih.govnih.gov

The generation of ROS, particularly singlet oxygen, by photoactivated Rose Bengal has been confirmed in numerous studies. nih.govarvojournals.org The production of these species is a critical factor in the efficacy of Rose Bengal-mediated PDT. The oxidative stress induced by this ROS production leads to damage of biomolecules and affects the function of organelles, which in turn triggers the cell death pathways discussed previously. nih.gov The specific type and amount of ROS generated can influence the subsequent biological response and the dominant cell death mechanism. rsc.orgnih.gov

Comparative Studies on Cellular Viability and Survival under Controlled Irradiation

The effectiveness of Rose Bengal in reducing cellular viability upon irradiation has been evaluated in various comparative studies. These investigations have assessed its efficacy against different cell lines and in comparison to other photosensitizers.

In a study comparing Rose Bengal with Methylene Blue for the inactivation of Enterococcus faecalis, Rose Bengal used in conjunction with a green light laser source (532 nm) showed a significant reduction in bacterial colony-forming units (CFU/mL). nih.gov In contrast, Methylene Blue with a red laser source (660 nm) did not produce a significant reduction under the tested conditions. nih.gov

The phototoxic effects of Rose Bengal have also been demonstrated across various cancer cell lines. For instance, in a study on hepatocellular carcinoma (HepG2) cells, Rose Bengal-mediated PDT induced a significant decrease in cell viability, with almost all cells being killed at a light dose of 0.3 J/cm² with 75 µM of Rose Bengal. mdpi.com Another study on colorectal cancer cells (Caco-2) showed that Rose Bengal had substantial phototoxicity, with over 80% reduction in cell viability after 24 hours of incubation with 5 µM Rose Bengal followed by irradiation. nih.gov The effectiveness of Rose Bengal can, however, vary depending on the cell type. nih.gov

The cellular environment has also been shown to play a crucial role in the phototoxicity of Rose Bengal. A study comparing fibroblasts in a standard monolayer culture versus those grown in a 3D collagen gel found that cells in the monolayer were substantially more sensitive to Rose Bengal photosensitization, with a lethal dose 50 (LD50) that was over 200-fold lower than in the collagen gels. nih.gov This suggests that the in vivo tissue environment may offer some protection against the phototoxic effects observed in vitro. nih.gov

| Cell Line/Organism | Rose Bengal Concentration | Irradiation Conditions | Observed Effect on Viability |

|---|---|---|---|

| Enterococcus faecalis | 25 µM | 532 nm laser | Significant reduction in CFU/mL compared to control and Methylene Blue. nih.gov |

| Hepatocellular Carcinoma (HepG2) | 75 µM | 0.3 J/cm² | Almost 100% cell death. mdpi.com |

| Colorectal Cancer (Caco-2) | 5 µM | Irradiation (specifics not detailed in abstract) | Over 80% reduction in cell viability after 24h incubation. nih.gov |

| Fibroblasts (Monolayer) | Variable | 532 nm laser | >200-fold more sensitive to photosensitization than in collagen gels. nih.gov |

| Fibroblasts (Collagen Gel) | Variable | 532 nm laser | Significantly less sensitive to photosensitization. nih.gov |

High-Purity Rose Bengal Formulations in Cellular Research

The purity of Rose Bengal used in research and potential therapeutic applications is a critical factor that can significantly influence the observed biological effects. Commercially available Rose Bengal is often of a technical grade, which can contain a substantial amount of impurities generated during the manufacturing process, with the actual dye content ranging from 80-95%. nih.govumn.edu

In contrast, high-purity Rose Bengal formulations, with a dye content of over 99.5%, have been developed and investigated. nih.govumn.edu Studies utilizing a high-purity form of Rose Bengal formulation (HP-RBf) have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains, at very low concentrations. nih.govumn.edu This high level of activity is achieved under various light conditions, including fluorescent, LED, and natural light. nih.gov

The use of high-purity formulations is crucial for obtaining accurate and reproducible results in cellular research. Impurities in lower-grade preparations could have their own biological activities or interfere with the photochemical properties of Rose Bengal, leading to confounding results. Therefore, for precise investigations into the mechanisms of action and efficacy of Rose Bengal, the use of well-characterized, high-purity compounds is essential. moleculardepot.com The availability of biotechnology-grade Rose Bengal allows for more reliable and standardized experimental conditions in the study of its effects at the cellular and subcellular levels. moleculardepot.com

Advanced Research Applications and Methodologies

Preclinical Photodynamic Therapy (PDT) Research

Rose bengal (RB), a potent photosensitizer, is the subject of extensive preclinical research for photodynamic therapy (PDT), a non-invasive treatment modality for cancer. mdpi.comnih.govnih.gov PDT operates on the principle of exciting a photosensitizer with a specific wavelength of light, leading to the production of reactive oxygen species (ROS), such as singlet oxygen, which are toxic to tumor cells. mdpi.com Preclinical studies are focused on enhancing the efficacy and applicability of Rose bengal sodium I 125 in oncological applications.

A significant challenge in the clinical application of PDT with Rose bengal is its limited penetration into the solid tumor microenvironment and potential dilution in the body. mdpi.com To overcome these limitations, researchers are integrating Rose bengal with various nanoparticles (NPs) to improve its delivery, stability, and therapeutic effect. mdpi.comnih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs): Organically modified MSNs containing Rose bengal have demonstrated notable photostability and high efficiency in the photoproduction of singlet oxygen. researchgate.net In vitro studies on aggressive skin cancer cells (SK-MEL-28) showed that RB-MSNs could significantly reduce cell proliferation following green light irradiation. researchgate.net

Upconverting Nanoparticles (UCNPs): To address the poor penetration of visible light into tissues, UCNPs are being investigated. mdpi.comiaea.org These nanoparticles can convert near-infrared (NIR) light, which has deeper tissue penetration, into visible light that can activate Rose bengal. iaea.org In one study, β-NaYF4:Yb3+,Er3+ UCNPs were covalently bonded with Rose bengal. When tested on murine breast 4T1 cancer cells and irradiated with NIR light, this nanoformulation reduced cell viability to 33%, demonstrating excellent treatment efficiency. iaea.org

Chitosan (B1678972) Nanoparticles: Rose bengal encapsulated in chitosan nanoparticles has shown enhanced PDT effects in treating triple-negative breast cancer cells (MDA-MB-231). mdpi.comnih.gov These nanoparticles exhibited higher singlet oxygen production and greater uptake by cancer cells compared to free Rose bengal solution. nih.gov Notably, even at a low laser power (10 mW) and nanoparticle concentration (5 µg/mL), RB-encapsulated nanoparticles reduced cell viability to 8 ± 1%, compared to 38 ± 10% for the RB solution. nih.gov

| Nanoparticle Type | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Chitosan Nanoparticles | MDA-MB-231 (Triple-Negative Breast Cancer) | Significantly enhanced cytotoxicity (8% viability) at low laser power (10 mW) and concentration (5 µg/mL) compared to free RB (38% viability). Higher singlet oxygen production and cellular uptake. | nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | SK-MEL-28 (Skin Cancer) | RB-MSNs showed high photostability and efficient singlet oxygen production, leading to reduced cancer cell proliferation after green light irradiation. | researchgate.net |

| Upconverting Nanoparticles (UCNPs) (β-NaYF4:Yb3+,Er3+) | 4T1 (Murine Breast Cancer) | Upon NIR irradiation, the nanoformulation reduced cell viability to 33%, demonstrating efficient PDT for deeper tissue applications. | iaea.org |

The therapeutic potential of Rose bengal-mediated PDT can be amplified when used in combination with other treatment modalities. Research has explored the synergistic effects of combining PDT with chemotherapy, which has been shown to be more effective than either treatment alone. mdpi.com